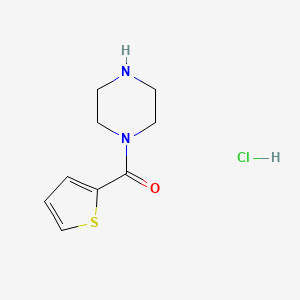

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperazin-1-yl(thiophen-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZYLXCZZPFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661318 | |

| Record name | (Piperazin-1-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99580-45-7 | |

| Record name | (Piperazin-1-yl)(thiophen-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophene-2-carbonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride basic properties

To: Researchers, Scientists, and Drug Development Professionals Subject: Technical Monograph: Piperazin-1-yl(thiophen-2-yl)methanone Hydrochloride [1][2]

Part 1: Executive Summary & Core Utility

Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride (CAS: 99580-45-7) is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD).[1][2][3] Structurally, it consists of a thiophene ring linked to a piperazine moiety via a carbonyl bridge.[2][3] This specific geometry serves as a "privileged scaffold" in medicinal chemistry, offering a rigid semi-aromatic core that positions the secondary amine of the piperazine for further diversification.[2]

As a Senior Application Scientist, I emphasize this compound's role not merely as a reagent, but as a pharmacophore enabler . It is frequently employed to modulate solubility and introduce hydrogen bond acceptors/donors in kinase inhibitors, GPCR ligands (specifically 5-HT and H3 antagonists), and anti-infective agents.[2][3]

Part 2: Chemical Identity & Physicochemical Profile

The following data aggregates experimentally validated properties essential for establishing a laboratory standard.

| Property | Specification |

| IUPAC Name | Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride |

| Common Synonyms | 1-(Thiophen-2-carbonyl)piperazine HCl; 1-(2-Thienylcarbonyl)piperazine HCl |

| CAS Number | 99580-45-7 |

| Molecular Formula | C₉H₁₂N₂OS[1][2][4][5][6][7][8][9][10][11][12] · HCl |

| Molecular Weight | 232.73 g/mol (Salt); 196.27 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Highly soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

| pKa (Calc) | ~8.5 (Piperazine secondary amine) |

Part 3: Synthetic Methodology & Manufacturing

To ensure high purity and avoid the formation of bis-acylated byproducts (where both nitrogens of the piperazine react), a Protection-Deprotection Strategy is the most robust protocol.[1][2][3] Direct reaction of piperazine with acid chloride often yields complex mixtures requiring tedious chromatography.[1][2][3]

Protocol: Selective Synthesis via Boc-Protection

Rationale: Using tert-butyl piperazine-1-carboxylate (Boc-piperazine) ensures that only one nitrogen is available for acylation.[1][2][3] The subsequent removal of the Boc group under acidic conditions naturally yields the hydrochloride salt in high purity.[2][3]

Step-by-Step Workflow:

-

Acylation (C–N Bond Formation):

-

Reagents: Thiophene-2-carboxylic acid (1.0 eq), Boc-piperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).[1][3]

-

Procedure: Dissolve the acid in DCM. Add EDC and HOBt at 0°C to activate the carboxyl group.[2][3] Stir for 30 min. Add Boc-piperazine and DIPEA.[1][2][3] Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2][3][13] Dry organic layer over Na₂SO₄.[1][2][3] Concentrate to yield the intermediate tert-butyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate.[1][2][3]

-

-

Deprotection & Salt Formation:

-

Reagents: 4M HCl in Dioxane or Ethanol.

-

Procedure: Dissolve the intermediate in a minimal amount of dry dioxane. Add 4M HCl/Dioxane (5-10 eq) dropwise at 0°C.

-

Observation: A precipitate will form as the Boc group is cleaved and the HCl salt is generated.[2][3] Stir for 4 hours at RT.

-

Isolation: Filter the solid under inert gas (Nitrogen/Argon).[1][3] Wash with cold diethyl ether to remove organic impurities.[1][2][3] Dry under vacuum.[1][2][3]

-

Caption: Figure 1. Optimized synthetic route utilizing Boc-protection to ensure regioselectivity and high purity.[1][2]

Part 4: Analytical Characterization

Trustworthiness in chemical biology relies on rigorous characterization.[1][2][3] The following spectral signatures are diagnostic for this compound.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: DMSO-d₆

-

Thiophene Region (Aromatic): Look for three distinct multiplets between δ 7.0 and 7.8 ppm .[1][3]

-

Piperazine Region (Aliphatic):

-

Amine Protons: A broad singlet or broad exchangeable peak at δ 9.0–9.5 ppm (NH₂⁺).[1][3]

Mass Spectrometry (LC-MS)

-

Target Ion: [M+H]⁺ = 197.07 m/z (Calculated for C₉H₁₂N₂OS + H⁺).[1][3]

-

Note: The chloride counterion (35.5/37.[1][3]5) will not be observed in the positive ion mode but may be inferred from elemental analysis or ion chromatography.[3]

Caption: Figure 2. Analytical decision tree for validating compound identity and purity before biological testing.

Part 5: Applications in Medicinal Chemistry

This compound is not a passive linker; it actively contributes to the binding kinetics of drug candidates.[2][3]

1. GPCR Antagonists (Serotonin & Histamine) The piperazine-amide scaffold is a classic bioisostere found in antagonists for the 5-HT1A and Histamine H3 receptors.[1][2][3] The thiophene ring acts as a lipophilic anchor, fitting into hydrophobic pockets (e.g., near Tryptophan residues), while the basic piperazine nitrogen interacts with conserved Aspartate residues in the receptor transmembrane domain.[2]

2. Fragment-Based Drug Discovery (FBDD) In FBDD, this molecule serves as a "growable" fragment.[1][2][3]

-

Vector 1 (Thiophene): Can be substituted (e.g., bromination) to reach into accessory binding pockets.[1][3]

-

Vector 2 (Piperazine NH): The free amine is a nucleophilic handle for library expansion via reductive amination or sulfonylation.[1][3]

3. Pharmacokinetic Modulation Replacing a phenyl ring with a thiophene often improves metabolic stability (avoiding specific P450 oxidation sites) and alters the electronic properties (thiophene is electron-rich), potentially improving blood-brain barrier (BBB) penetration for CNS targets.[1][2][3]

Part 6: Handling, Stability, & Safety

Safety Profile (GHS Classification):

-

Signal Word: Warning.

-

Hazard Statements:

Storage & Stability:

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2][3][15] It absorbs atmospheric moisture, which can alter the stoichiometry (forming hydrates) and affect weighing accuracy.[3]

-

Recommendation: Store in a tightly sealed vial, preferably within a desiccator or under an inert atmosphere (Nitrogen) at 2-8°C.

-

Shelf Life: Stable for >2 years if stored correctly.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 764856, Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride. Retrieved from [Link]

-

Padmashali, B. et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5): 1324-1330.[1][3][10] Retrieved from [Link]

Sources

- 1. 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one | C38H40N4O4S | CID 132327608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 1-(Benzo[b]thiophen-4-yl)piperazine | C12H14N2S | CID 21073187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 99580-45-7|Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]

- 5. Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride | 99580-45-7 | Benchchem [benchchem.com]

- 6. [4-(Propan-2-yl)piperazin-1-yl](thiophen-2-yl)methanone | C12H18N2OS | CID 764856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazin-1-yl-thiophen-2-yl-methanonehydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. This compound,(CAS# 99580-45-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. cscanada.net [cscanada.net]

- 12. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. aksci.com [aksci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Structural Elucidation of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

Abstract

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (C₉H₁₂N₂OS·HCl), a compound of significant interest in medicinal chemistry.[1][2] The piperazine-thiophene scaffold is a recognized pharmacophore, making unambiguous structural verification a critical step in drug discovery and development.[1][3] This document details an integrated analytical workflow, combining mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. The causality behind each experimental choice is explained, and hypothetical data is interpreted to build a cohesive structural argument, culminating in a confirmed molecular structure. This guide is intended for researchers, chemists, and drug development professionals requiring a robust framework for small molecule characterization.

Introduction and Structural Hypothesis

The nominal structure, derived from its chemical name, is that of a thiophene-2-carboxylic acid derivative linked via an amide bond to a piperazine ring. The compound is supplied as a hydrochloride salt, implying protonation of one of the basic nitrogen atoms of the piperazine moiety.

-

Molecular Formula: C₉H₁₂N₂OS

-

Molecular Weight (Free Base): 196.27 g/mol

-

Molecular Weight (HCl Salt): 232.73 g/mol [4]

The primary objective is to confirm the connectivity and chemical environment of each atom within the molecule, verifying the hypothesized structure shown in Figure 1.

An integrated analytical strategy is essential for unambiguous structure elucidation. While techniques like FT-IR provide valuable information on functional groups, and mass spectrometry confirms molecular weight, only NMR spectroscopy can deliver the detailed connectivity map required for definitive proof of structure.[5]

Integrated Analytical Workflow

Mass Spectrometry: Molecular Formula Verification

3.1. Rationale and Experimental Design

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule.[1] Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula. Electrospray Ionization (ESI) is the chosen method as it is a soft ionization technique that typically yields an abundant protonated molecular ion, [M+H]⁺, which is crucial for formula determination.[6]

3.2. Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in methanol (1 mg/mL).

-

Instrumentation: Analysis is performed on a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is selected to observe the [M+H]⁺ ion.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500. An internal calibrant is used to ensure high mass accuracy.

3.3. Expected Data and Interpretation

The primary ion observed would be the protonated free base, [C₉H₁₂N₂OS + H]⁺. The high-resolution measurement allows for a direct comparison between the observed mass and the theoretical mass calculated for this formula.

| Parameter | Theoretical Value | Expected Observed Value | Mass Error (ppm) |

| Molecular Ion | [C₉H₁₃N₂OS]⁺ | ||

| Monoisotopic Mass | 197.0743 | ~197.0741 | < 5 ppm |

A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition. Tandem MS (MS/MS) experiments could further support the structure by revealing characteristic fragmentation patterns, such as the cleavage of the piperazine ring or the loss of the thiophene moiety.[7][8]

Infrared (IR) Spectroscopy: Functional Group Analysis

4.1. Rationale and Experimental Design

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, we expect to see absorptions corresponding to the amide carbonyl (C=O), the thiophene ring (C=C, C-S), and the protonated amine (N-H⁺) of the hydrochloride salt.

4.2. Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer with a diamond ATR accessory.

-

Data Acquisition: The spectrum is recorded from 4000 to 600 cm⁻¹. A background scan is performed first and automatically subtracted.

4.3. Expected Data and Interpretation

The FT-IR spectrum provides a molecular "fingerprint." Key absorptions are predicted in the following regions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H stretch | Thiophene Ring | Confirms aromatic/heteroaromatic C-H bonds.[9] |

| ~2700-2400 | N-H⁺ stretch | Piperazinium ion | Broad absorption characteristic of an amine salt. |

| ~1640-1630 | C=O stretch | Tertiary Amide | Key indicator of the methanone linkage.[10] |

| ~1495 | C=C stretch | Thiophene Ring | Aromatic ring stretching vibration.[11] |

| ~700 | C-S stretch | Thiophene Ring | Characteristic thiophene ring vibration.[11] |

The presence of a strong amide C=O band around 1635 cm⁻¹ and the broad N-H⁺ absorption would strongly support the hypothesized structure over other potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

NMR is the most powerful technique for structure elucidation as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.

5.1. Protocol: NMR Analysis

-

Sample Preparation: ~10 mg of the compound is dissolved in 0.6 mL of dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO is chosen for its ability to dissolve the salt and to allow for the observation of exchangeable N-H protons.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C{¹H} NMR

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

5.2. ¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-5' | ~7.8-7.9 | dd | 1H | Thiophene proton adjacent to sulfur and C=O |

| H-3' | ~7.6-7.7 | dd | 1H | Thiophene proton adjacent to C=O |

| H-4' | ~7.1-7.2 | t | 1H | Thiophene proton between H-3' and H-5'[12] |

| H-2, H-6 | ~3.8 (broad) | m | 4H | Piperazine CH₂ adjacent to amide N |

| H-3, H-5 | ~3.2 (broad) | m | 4H | Piperazine CH₂ adjacent to N-H⁺[13] |

| N-H⁺ | >9.0 (very broad) | s | 2H | Piperazinium protons |

Rationale: The thiophene protons are expected in the aromatic region (7-8 ppm), deshielded by the electron-withdrawing carbonyl group.[14][15] The piperazine protons are expected as broad multiplets in the 3-4 ppm range. The presence of the hydrochloride salt and potential for slow conformational exchange can lead to signal broadening.[16]

5.3. ¹³C NMR: Carbon Skeleton Analysis

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule.

| Carbon Label | Predicted δ (ppm) | Assignment |

| C-7 (C=O) | ~162 | Amide Carbonyl |

| C-2' | ~140 | Thiophene C attached to C=O |

| C-5' | ~132 | Thiophene C-H |

| C-3' | ~130 | Thiophene C-H |

| C-4' | ~128 | Thiophene C-H |

| C-2, C-6 | ~45 | Piperazine CH₂ adjacent to amide N |

| C-3, C-5 | ~42 | Piperazine CH₂ adjacent to N-H⁺[17] |

Rationale: The amide carbonyl carbon is the most deshielded non-aromatic carbon.[18] The thiophene carbons appear in the aromatic region, while the piperazine carbons are found in the aliphatic region.

5.4. 2D NMR: Establishing Connectivity

While 1D NMR suggests the presence of the core fragments, 2D NMR proves their connectivity.

-

HSQC: This experiment correlates each proton signal with its directly attached carbon. It confirms the assignments made in the ¹H and ¹³C tables (e.g., confirms that the proton at ~7.8 ppm is attached to the carbon at ~132 ppm).

-

HMBC: This is the key experiment for piecing the molecular puzzle together. It shows correlations between protons and carbons that are 2 or 3 bonds away, establishing the links between the molecular fragments.[19]

Key Expected HMBC Correlations:

Sources

- 1. This compound | 99580-45-7 | Benchchem [benchchem.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazin-1-yl-thiophen-2-yl-methanonehydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. compoundchem.com [compoundchem.com]

- 19. pubs.acs.org [pubs.acs.org]

The Thiophene-Piperazine Methanone Scaffold: A Technical Guide to Discovery and Utility

Topic: Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride: Discovery, Synthesis, and Medicinal Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary

This compound (CAS: 99580-45-7) is not a standalone marketed therapeutic but a privileged molecular scaffold in medicinal chemistry. It represents a strategic fusion of two pharmacologically active substructures: the lipophilic, bioisosteric thiophene ring and the solubility-enhancing, versatile piperazine ring, linked by a rigid methanone (carbonyl) spacer.

This guide explores the compound's emergence as a critical building block in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, 5-HT1A receptor ligands, and Histamine H3 antagonists.

Discovery and Historical Context: The Rise of a Privileged Scaffold

Unlike penicillin or aspirin, the discovery of Piperazin-1-yl-thiophen-2-yl-methanone was not a singular serendipitous event but an evolutionary milestone in Fragment-Based Drug Design (FBDD) .

The Convergence of Two Chemistries

-

The Piperazine Revolution (1950s-1970s): Piperazine was originally established as an anthelmintic and later became a cornerstone of antihistamines (e.g., cyclizine) and antipsychotics. Its ability to introduce basicity and improve water solubility made it a "handle" of choice for drug developers.

-

The Thiophene Bioisosterism (1980s-1990s): Medicinal chemists began aggressively replacing phenyl rings with thiophene rings to modulate metabolic stability and lipophilicity (logP). Thiophene is electronically similar to benzene but offers different steric parameters and potential for sulfur-mediated interactions.

Emergence in Patent Literature (2000–Present)

The specific fusion of these elements via a methanone linker gained prominence in the early 2000s, coinciding with the race to develop PARP inhibitors for cancer therapy.

-

Key Milestone: Patent filings by companies like KuDOS Pharmaceuticals (acquired by AstraZeneca) and others utilized this scaffold as a core intermediate for synthesizing phthalazinone derivatives (e.g., Olaparib analogs).

-

Role: The scaffold served as a "linker-cap" moiety, where the carbonyl group engaged in hydrogen bonding within the enzyme active site, while the piperazine tail extended into the solvent-exposed region to improve pharmacokinetic properties.

Chemical Architecture and Pharmacophore Analysis[1][2]

The utility of Piperazin-1-yl-thiophen-2-yl-methanone HCl lies in its ability to present multiple binding motifs simultaneously.

Structural Components[1][3][4]

-

Thiophene Ring (Lipophilic Domain): Acts as a hydrophobic anchor. The sulfur atom can participate in weak polar interactions (S-π bonding).

-

Methanone Linker (H-Bond Acceptor): The carbonyl oxygen is a potent hydrogen bond acceptor, crucial for orienting the molecule within a receptor pocket.

-

Piperazine Ring (Solubilizing/Basic Domain): The distal nitrogen (N4) is basic (pKa ~9.8), allowing for salt formation (hydrochloride) which drastically improves aqueous solubility. It also serves as a nucleophilic attachment point for further library expansion.

Pharmacophore Visualization

The following diagram illustrates the functional zones of the molecule.

Figure 1: Pharmacophore dissection of the scaffold showing functional domains.[1][2]

Synthesis Protocol

The synthesis of this compound is a robust, self-validating protocol based on Nucleophilic Acyl Substitution .

Reaction Logic

The reaction involves the activation of thiophene-2-carboxylic acid to its acid chloride, followed by coupling with excess piperazine. Excess piperazine is critical to prevent the formation of the bis-amide byproduct.

Step-by-Step Methodology

Reagents:

-

Thiophene-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl2) (1.5 eq) or Oxalyl chloride

-

Piperazine (anhydrous) (3.0 eq)

-

Dichloromethane (DCM) (Solvent)

-

HCl in dioxane (4M) (for salt formation)

Protocol:

-

Activation: Dissolve thiophene-2-carboxylic acid in dry DCM. Add catalytic DMF. Dropwise add SOCl2 at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain crude thiophene-2-carbonyl chloride.

-

Coupling: Dissolve the crude acid chloride in dry DCM. Add this solution dropwise to a stirred solution of excess piperazine (3 eq) in DCM at 0°C. The excess base acts as an HCl scavenger and prevents double substitution.

-

Workup: Stir at room temperature for 4 hours. Wash the organic layer with water (to remove excess piperazine and salts). Dry over Na2SO4.

-

Salt Formation: Cool the organic phase to 0°C. Add 4M HCl in dioxane dropwise. The white precipitate (Target HCl salt) forms immediately.

-

Purification: Filter the solid, wash with cold diethyl ether, and recrystallize from ethanol/ether if necessary.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the production of the hydrochloride salt.

Medicinal Chemistry Applications

PARP Inhibitors

In the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) , this scaffold is used to mimic the nicotinamide moiety of NAD+.

-

Mechanism: The thiophene-carbonyl motif aligns with the donor site of the enzyme, while the piperazine ring projects into the solvent front, allowing for the attachment of solubilizing groups or further aromatic systems to enhance potency (IC50 < 10 nM).

5-HT1A Receptor Ligands

Derivatives of this scaffold have shown affinity for Serotonin 5-HT1A receptors.[3]

-

Data: Studies indicate that aryl-piperazines linked to heteroaromatics (like thiophene) can achieve Ki values in the low micromolar to nanomolar range .

-

Utility: Potential applications in treating anxiety and depression.[3]

Histamine H3 Antagonists

The piperazine core is a classic pharmacophore for H3 receptor antagonists.

-

Application: Used in research for cognitive enhancers and antiobesity agents. The thiophene ring provides a distinct lipophilic profile compared to standard phenyl analogs, potentially altering blood-brain barrier (BBB) penetration.

Analytical Characterization Data (Reference)

To validate the synthesis, the following spectral data is expected:

| Technique | Expected Signal / Result | Interpretation |

| 1H NMR (DMSO-d6) | δ 3.2-3.8 ppm (8H, broad m) | Piperazine ring protons (hindered rotation). |

| 1H NMR (DMSO-d6) | δ 7.1, 7.5, 7.8 ppm (3H, m) | Thiophene aromatic protons. |

| LC-MS (ESI+) | m/z = 197.1 [M+H]+ (Free base) | Confirms molecular weight (MW 196.27 + 1). |

| Appearance | White to off-white crystalline solid | High purity hydrochloride salt. |

| Solubility | High in Water, DMSO; Low in Ether | Consistent with HCl salt form. |

References

-

KuDOS Pharmaceuticals (AstraZeneca). Phthalazinone Derivatives. Patent US7151102B2.[4] (Describes the use of piperazine-carbonyl scaffolds in PARP inhibitor synthesis). Link

-

BenchChem. this compound Product Data. (Technical specifications and CAS verification). Link

-

PubChem. 1-(Thiophen-2-carbonyl)piperazine.[5] CID 797562.[3] (Chemical properties and spectral data). Link

-

Santa Cruz Biotechnology. this compound. (Usage in proteomics and biochemical research). Link

-

Loh, V. M., et al. (2005).[4] Phthalazinones.[5][2][3][4] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.[4] (Contextualizes the scaffold in PARP inhibitor discovery).

Sources

- 1. CA2857405A1 - Phthalic hydrazide (phthalazine ketone) compounds as parp inhibitors and composition thereof - Google Patents [patents.google.com]

- 2. CA2857405A1 - Phthalic hydrazide (phthalazine ketone) compounds as parp inhibitors and composition thereof - Google Patents [patents.google.com]

- 3. This compound | 99580-45-7 | Benchchem [benchchem.com]

- 4. CN103130723B - ä¸ç§å¤è(adp-æ ¸ç³)èåé ¶æå¶å - Google Patents [patents.google.com]

- 5. 1-(Thien-2-ylcarbonyl)piperazine | C9H12N2OS | CID 797562 - PubChem [pubchem.ncbi.nlm.nih.gov]

(Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride chemical structure

An In-depth Technical Guide to (Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride

This guide provides a comprehensive technical overview of (Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural attributes, synthesis, analytical validation, and pharmacological context, grounded in established scientific principles and methodologies.

Compound Profile and Structural Significance

(Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride is a synthetic organic compound featuring a thiophene ring connected to a piperazine moiety through a carbonyl linker.[1] The molecule is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[2]

The structural architecture of this molecule is noteworthy. The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the benzene ring in drug design. Its inclusion can modulate pharmacokinetic properties and enhance interactions with biological targets.[3] The piperazine ring is a common pharmacophore found in numerous centrally active agents, prized for its ability to improve bioavailability and solubility.[1][4] The combination of these two moieties creates a versatile scaffold for exploring a range of biological activities.[1]

| Property | Value | Source |

| IUPAC Name | piperazin-1-yl(thiophen-2-yl)methanone;hydrochloride | PubChem[1] |

| CAS Number | 99580-45-7 | Benchchem, BLD Pharm[1][5] |

| Molecular Formula | C₉H₁₃ClN₂OS | PubChem[1] |

| Molecular Weight | 232.73 g/mol | PubChem, Santa Cruz Biotechnology[1][6] |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=CS2.Cl | PubChem[1] |

| InChI Key | UIZZYLXCZZPFDR-UHFFFAOYSA-N | Benchchem, Santa Cruz Biotechnology[1][6] |

Synthesis and Mechanistic Rationale

The synthesis of (Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride is typically achieved via a nucleophilic acyl substitution reaction. The most common and efficient route involves the coupling of an activated thiophene-2-carboxylic acid derivative with piperazine.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a standard laboratory-scale synthesis.

Step 1: Activation of Thiophene-2-carboxylic Acid

-

Thiophene-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive thiophene-2-carbonyl chloride.

-

Causality: The carboxylic acid hydroxyl group is a poor leaving group. Converting it to an acyl chloride creates a highly electrophilic carbonyl carbon and a good leaving group (Cl⁻), making it susceptible to nucleophilic attack by the secondary amine of piperazine.

Step 2: Nucleophilic Acyl Substitution

-

Piperazine (often in excess or with a protected intermediate) is dissolved in an inert aprotic solvent (e.g., dichloromethane - DCM).

-

The solution is cooled in an ice bath (0°C) to control the exothermic reaction.

-

Thiophene-2-carbonyl chloride is added dropwise to the piperazine solution with vigorous stirring. A non-nucleophilic base like triethylamine (TEA) is often included to scavenge the HCl byproduct, driving the reaction to completion.

-

Causality: The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The use of a protected piperazine (e.g., Boc-piperazine) can prevent double acylation, although using an excess of piperazine can also favor the mono-acylated product.

Step 3: Work-up and Salt Formation

-

After the reaction is complete (monitored by TLC), the mixture is washed with an aqueous solution (e.g., sodium bicarbonate) to remove excess acid and the triethylammonium hydrochloride salt.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

If a protecting group was used, it is removed (e.g., Boc group is cleaved with HCl in an organic solvent like dioxane or methanol). This step simultaneously forms the desired hydrochloride salt.[1]

-

If unprotected piperazine was used, the free base is dissolved in a suitable solvent (e.g., ethanol) and treated with ethereal or gaseous HCl to precipitate the hydrochloride salt.

-

Causality: Salt formation is a critical step for pharmaceutical applications. The hydrochloride salt typically exhibits improved crystallinity, stability, and water solubility compared to the free base, which is advantageous for formulation and in vivo studies.[2]

Synthesis Workflow Diagram

Caption: Synthetic workflow for (Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride.

Analytical Validation and Structural Confirmation

A robust analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized compound. Each technique provides orthogonal data, creating a self-validating system.

| Analytical Technique | Purpose & Expected Results |

| ¹H NMR | Structural Confirmation: Expect characteristic signals for the thiophene ring protons (typically in the aromatic region, δ 7-8 ppm) and the piperazine ring protons (aliphatic region, δ 3-4 ppm). The integration of these signals should match the number of protons in each environment. |

| ¹³C NMR | Structural Confirmation: Confirms the carbon skeleton. A key signal is the carbonyl carbon (C=O), typically found downfield (δ 160-170 ppm). Signals for the thiophene and piperazine carbons will also be present in their respective characteristic regions. |

| Mass Spectrometry (MS) | Molecular Weight Verification: Electrospray ionization (ESI-MS) in positive mode should show a prominent peak for the protonated molecular ion ([M+H]⁺) of the free base, confirming the correct mass. |

| HPLC | Purity Assessment: Reversed-phase HPLC with UV detection is used to determine the purity of the compound. A single major peak indicates a high degree of purity. Piperazine itself does not absorb UV light, so derivatization may be needed if analyzing for piperazine impurities.[7] |

| Elemental Analysis | Stoichiometric Validation: Provides the percentage composition of Carbon, Hydrogen, and Nitrogen (CHN). The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₉H₁₃ClN₂OS) to confirm stoichiometry. |

Pharmacological Context and Potential Applications

The (Thiophen-2-yl)(piperazin-1-yl)methanone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. Derivatives of this core have shown potential in several therapeutic areas.

-

Central Nervous System (CNS) Activity: Many piperazine derivatives exhibit pharmacological activity in the CNS.[4] Specifically, thiophene-piperazine analogs have been investigated for their affinity for serotonin receptors (e.g., 5-HT1A), suggesting potential applications as antidepressants or anxiolytics.

-

Antihistaminic Effects: The core structure has been identified in compounds acting as antagonists at the histamine H3 receptor. This suggests a potential therapeutic role in metabolic disorders, including obesity, by modulating neurotransmitter release involved in appetite regulation.

-

Antimicrobial and Anticancer Activity: Research indicates that various piperazine derivatives possess antimicrobial properties.[1] Furthermore, related compounds have demonstrated the ability to induce apoptosis in cancer cell lines, opening avenues for oncology research.[1]

Illustrative Signaling Pathway: 5-HT1A Receptor Modulation

The diagram below conceptualizes the potential mechanism of action if the compound acts as an agonist at the 5-HT1A receptor, a common target for anxiolytics and antidepressants.

Caption: Potential GPCR signaling pathway for a 5-HT1A receptor agonist.

Conclusion

(Thiophen-2-yl)(piperazin-1-yl)methanone hydrochloride is a synthetically accessible and versatile chemical scaffold. Its structure combines key pharmacophores known to impart favorable drug-like properties. The straightforward synthesis and well-defined methods for analytical validation make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, particularly within the central nervous system. Further derivatization, especially at the unsubstituted secondary amine of the piperazine ring, offers a clear path for library synthesis and structure-activity relationship (SAR) studies.

References

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

PubChem. (n.d.). 1-(Thiophen-2-yl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

HFC. (n.d.). (2-Chlorophenyl)(thiophen-2-yl)methanone: A Premium Chemical Solution. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Retrieved from [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.

-

A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. Retrieved from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). PMC. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-acetothienone. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride | 99580-45-7 | Benchchem [benchchem.com]

- 2. Buy 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | 1432679-31-6 [smolecule.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 99580-45-7|Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]

- 6. Piperazin-1-yl-thiophen-2-yl-methanonehydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride is a synthetic organic compound featuring a piperazine ring linked to a thiophene moiety.[1] This structural motif is prevalent in a variety of pharmacologically active agents, suggesting a rich potential for therapeutic applications. The piperazine scaffold is known to enhance solubility and bioavailability, making it an attractive component in drug design.[1] Derivatives of piperazine and thiophene have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects.[2][3][4] This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound, designed to furnish researchers with the necessary strategies and protocols to thoroughly characterize its pharmacological profile.

Introduction: The Scientific Rationale for Investigation

The chemical architecture of this compound, specifically the presence of the piperazine and thiophene rings, points towards a high probability of interaction with various biological targets.[1] Compounds with similar structures have shown affinity for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, as well as enzymes and ion channels.[1][5] A comprehensive understanding of the mechanism of action is paramount for the translation of this compound into a potential therapeutic agent. This guide outlines a logical, multi-tiered experimental approach, commencing with broad-based screening to identify primary biological targets and culminating in detailed studies to elucidate the downstream signaling pathways.

Tier 1: Broad-Spectrum Phenotypic and Target-Based Screening

The initial phase of investigation is designed to cast a wide net, identifying the most promising biological activities and potential molecular targets of this compound.

High-Throughput Screening (HTS) for Receptor Binding

Given the structural similarities to known psychoactive compounds, a primary avenue of investigation should be the assessment of binding affinity to a panel of common central nervous system (CNS) receptors.

Experimental Protocol: Radioligand Binding Assays

-

Target Selection: A comprehensive panel of receptors should be selected, with a focus on those known to interact with piperazine-containing compounds. This panel should include, but not be limited to:

-

Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest are cultured and harvested. The cell pellets are homogenized in a suitable buffer and centrifuged to isolate the cell membranes.

-

Binding Assay:

-

In a 96-well plate, incubate the prepared cell membranes with a known concentration of a specific radioligand for the receptor of interest (e.g., [3H]-Ketanserin for 5-HT2A receptors).

-

Add increasing concentrations of this compound to displace the radioligand.

-

Incubate to allow for binding equilibrium to be reached.

-

Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The data is used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Anticipated Outcomes and Interpretation: The results from this screening will identify which, if any, of the tested receptors the compound binds to with significant affinity. This provides the first crucial piece of information regarding its potential mechanism of action. For instance, high affinity for the D2 and 5-HT2A receptors would suggest a potential atypical antipsychotic profile.[10]

Functional Assays to Determine Agonist vs. Antagonist Activity

Once high-affinity binding targets are identified, it is essential to determine the functional consequence of this binding.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., Calcium Flux or cAMP Measurement)

-

Cell Culture: Utilize cell lines that co-express the identified target receptor and a reporter system (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors or a cAMP-sensitive reporter for Gs/Gi-coupled receptors).

-

Agonist Mode:

-

Treat the cells with increasing concentrations of this compound.

-

Measure the reporter signal (e.g., fluorescence or luminescence). An increase in signal indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a known agonist for the target receptor.

-

Measure the reporter signal. A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.[7]

-

Data Presentation:

| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | Experimental Value | Agonist/Antagonist/Inverse Agonist |

| 5-HT2A | Experimental Value | Agonist/Antagonist/Inverse Agonist |

| D2 | Experimental Value | Agonist/Antagonist/Inverse Agonist |

| H3 | Experimental Value | Agonist/Antagonist/Inverse Agonist |

Workflow for Initial Target Identification and Validation:

Caption: Tier 1 workflow for target identification.

Tier 2: Elucidation of Cellular Mechanisms and Signaling Pathways

With primary molecular targets identified, the next phase focuses on understanding the downstream cellular consequences of compound-target interaction. Assuming, for the purpose of this guide, that the Tier 1 screening revealed potent antagonist activity at both Dopamine D2 and Serotonin 5-HT2A receptors, the following experimental plan would be initiated.

Downstream Signaling Pathway Analysis

Rationale: Antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotic drugs.[10] These receptors are coupled to distinct intracellular signaling cascades that modulate neuronal activity. Investigating these pathways will provide a deeper understanding of the compound's mechanism.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

-

Cell Culture and Treatment: Culture appropriate neuronal cell lines (e.g., SH-SY5Y for dopaminergic signaling, PC-12 for serotonergic signaling). Treat the cells with this compound at various concentrations and time points, in the presence and absence of a known agonist.

-

Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against key signaling proteins, such as:

-

Phospho-Akt and total Akt (downstream of D2 and 5-HT2A)

-

Phospho-ERK1/2 and total ERK1/2 (downstream of 5-HT2A)

-

Phospho-GSK3β and total GSK3β (downstream of Akt)

-

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothesized Signaling Pathway:

Caption: Hypothesized antagonism of D2 and 5-HT2A signaling.

Tier 3: In Vivo Target Engagement and Pharmacodynamic Effects

The final tier of investigation aims to confirm that the compound reaches its intended targets in a living organism and elicits the expected physiological responses.

In Vivo Receptor Occupancy

Rationale: It is crucial to demonstrate that the compound can cross the blood-brain barrier and bind to its target receptors in the brain at therapeutically relevant doses.

Experimental Protocol: Positron Emission Tomography (PET) Imaging

-

Animal Model: Use a suitable animal model, such as non-human primates or rodents.

-

Radiotracer Administration: Administer a specific PET radiotracer for the target receptor (e.g., [11C]raclopride for D2 receptors).

-

Compound Administration: Administer a range of doses of this compound.

-

PET Imaging: Acquire dynamic PET scans to measure the binding potential of the radiotracer in specific brain regions.

-

Data Analysis: Calculate the receptor occupancy as the percentage reduction in radiotracer binding following compound administration.

Behavioral Pharmacology

Rationale: Based on the hypothesized D2/5-HT2A antagonist mechanism, the compound is expected to show efficacy in animal models of psychosis.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

-

Animal Model: Use mice or rats.

-

Compound Administration: Administer various doses of this compound or a vehicle control.

-

Psychostimulant Challenge: After a pre-treatment period, administer a psychostimulant such as amphetamine to induce hyperlocomotion, a model for the positive symptoms of schizophrenia.

-

Behavioral Assessment: Place the animals in an open-field arena and record their locomotor activity using an automated tracking system.

-

Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion would be indicative of antipsychotic-like activity.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of this compound. By progressing from broad-based screening to specific in vivo studies, researchers can build a detailed understanding of the compound's pharmacological profile. This knowledge is indispensable for guiding further drug development efforts, including lead optimization, safety pharmacology, and the design of clinical trials. The multi-tiered strategy ensures a high degree of scientific rigor and provides a clear path towards unlocking the full therapeutic potential of this promising compound.

References

-

PubMed. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Available from: [Link]

-

Wikipedia. Serotonin 5-HT2A receptor antagonist. Available from: [Link]

-

Patsnap Synapse. What are D2 receptor antagonists and how do they work?. Available from: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

Cleveland Clinic. Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Available from: [Link]

-

PMC - NIH. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Available from: [Link]

-

PubMed. a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs. Available from: [Link]

-

Journal of Applicable Chemistry. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available from: [Link]

-

PMC - NIH. “Selective” serotonin 5-HT2A receptor antagonists. Available from: [Link]

-

Wikipedia. Dopamine antagonist. Available from: [Link]

-

PubMed. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. Available from: [Link]

-

Patsnap Synapse. What are 5-HT2A receptor antagonists and how do they work?. Available from: [Link]

-

REPROCELL. Everything we know about the 5-HT2A (serotonin) receptor. Available from: [Link]

-

PMC - NIH. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Available from: [Link]

-

ACS Publications. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed Central. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Available from: [Link]

-

PubMed. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

Sources

- 1. This compound | 99580-45-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy [4-(3-Chlorophenyl)piperazin-1-yl](2-phenylbenzo[b]thiophen-3-yl)methanone | 832735-69-0 [smolecule.com]

- 6. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of Piperazin-1-yl-thiophen-2-yl-methanone Hydrochloride

This guide provides an in-depth exploration of the potential biological targets of the novel synthetic compound, Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for target identification and validation, elucidates the known and predicted signaling pathways, and offers a comprehensive framework for preclinical evaluation. The versatile piperazine scaffold is a cornerstone in medicinal chemistry, and this derivative presents a compelling case for multifaceted therapeutic applications.[1][2][3]

I. Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a recurring motif in a multitude of clinically successful drugs, valued for its ability to confer favorable pharmacokinetic properties and engage with a diverse range of biological targets.[1][2] Its presence in this compound suggests a high potential for bioactivity. This guide will systematically dissect the evidence-based and putative molecular interactions of this compound, providing a roadmap for its continued investigation.

II. Primary Pharmacological Targets and Mechanistic Insights

Based on existing literature and the structural characteristics of the compound, several primary biological targets have been identified. These present the most immediate and promising avenues for therapeutic development.

A. Serotonin 5-HT1A Receptor Antagonism

Derivatives of piperazine have demonstrated a significant binding affinity for serotonin receptors, with a particular emphasis on the 5-HT1A subtype.[4] This G-protein coupled receptor is a well-established target for the treatment of anxiety and depressive disorders.[4][5]

Signaling Pathway:

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This, in turn, modulates the activity of protein kinase A (PKA).[6] Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal firing rate.[5][7] Antagonism of this receptor by this compound would block these effects, leading to an increase in serotonergic neurotransmission.

Experimental Validation:

A radioligand binding assay is the gold standard for confirming and quantifying the interaction between the compound and the 5-HT1A receptor.

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay [8][9][10]

-

Preparation of Membranes: Prepare cell membranes from a stable cell line expressing the human 5-HT1A receptor.

-

Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) by non-linear regression analysis of the competition binding data.

B. Histamine H3 Receptor Antagonism

The histamine H3 receptor, another G-protein coupled receptor, acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine in the central nervous system.[11][12][13] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[11] H3 receptor antagonists are being investigated for their potential in treating cognitive disorders, narcolepsy, and obesity.[13]

Signaling Pathway:

Experimental Validation:

A functional assay, such as a cAMP inhibition assay, can be used to determine the antagonistic activity of the compound at the H3 receptor.

Protocol 2: Histamine H3 Receptor Functional Assay (cAMP Inhibition) [16]

-

Cell Culture: Culture a stable cell line expressing the human histamine H3 receptor.

-

Incubation: Seed the cells in a 96-well plate and incubate with varying concentrations of this compound in the presence of an H3 receptor agonist (e.g., (R)-α-methylhistamine) and forskolin (to stimulate cAMP production).

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the agonist-induced response.

III. Secondary and Exploratory Biological Activities

Beyond the primary neurological targets, the chemical structure of this compound suggests potential efficacy in other therapeutic areas.

A. Antimicrobial Activity

The piperazine nucleus is a component of several antimicrobial agents.[3] The potential for this compound to inhibit the growth of various bacterial and fungal strains warrants investigation.

Experimental Validation:

Standard antimicrobial susceptibility testing methods, such as broth microdilution or disk diffusion, can be employed to assess the compound's antimicrobial spectrum.[17][18][19]

Protocol 3: Broth Microdilution Antimicrobial Susceptibility Assay [18][20]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Anticancer Potential

Numerous piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The thiophene moiety may also contribute to this activity.

Experimental Validation:

Cell viability assays, such as the MTT assay, are fundamental for assessing the cytotoxic potential of the compound.[21][22]

Protocol 4: MTT Cell Viability Assay [21][23]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

C. Anti-inflammatory Effects

The potential for this compound to modulate inflammatory responses can be investigated by examining its effect on key inflammatory mediators.

Signaling Pathway:

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[24][25][26] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[27] This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[28]

Experimental Validation:

The ability of the compound to inhibit LPS-induced nitric oxide production in macrophage cell lines is a common in vitro screen for anti-inflammatory activity.[29][30][31]

Protocol 5: Nitric Oxide Production Assay in RAW 264.7 Macrophages [32][33]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells.

-

Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound for a short period.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

-

Data Analysis: Determine the IC50 value for the inhibition of nitric oxide production.

IV. Quantitative Pharmacological Data

A summary of potential quantitative data for this compound and its analogs is presented below. These values are critical for comparing potency and selectivity across different targets.

| Target | Parameter | Value | Reference |

| 5-HT1A Receptor | Ki | Micromolar range | [8] |

| Histamine H3 Receptor | pA2 | 7.07 - 9.20 | [34] |

| Various Bacterial Strains | MIC | To be determined | |

| Cancer Cell Lines | IC50 | To be determined | |

| LPS-stimulated Macrophages | IC50 (NO inhibition) | To be determined |

V. ADME/Tox and Future Directions

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is paramount for its progression as a drug candidate.[35][36][37][38][39] In vitro assays for metabolic stability, plasma protein binding, and permeability should be conducted. In vivo pharmacokinetic studies will be essential to determine its bioavailability and half-life.

Future research should focus on lead optimization to enhance potency and selectivity for the desired target(s) while minimizing off-target effects. The multifaceted pharmacological profile of this compound suggests that it could be a valuable lead structure for the development of novel therapeutics for a range of disorders.

VI. Visualizing the Pathways and Workflows

To further clarify the complex biological processes and experimental designs discussed, the following diagrams are provided.

Diagram 1: 5-HT1A Receptor Signaling Pathway

Caption: Simplified 5-HT1A receptor signaling cascade.

Diagram 2: Histamine H3 Receptor Signaling Pathway

Caption: Histamine H3 receptor autoreceptor signaling.

Diagram 3: Experimental Workflow for Target Validation

Caption: A generalized workflow for drug discovery.

VII. References

-

Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. PubMed Central. [Link]

-

5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

-

Histamine H3 receptor. Wikipedia. [Link]

-

Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PubMed Central. [Link]

-

Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PubMed Central. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Institutes of Health. [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. [Link]

-

NF-κB signaling in inflammation. National Institutes of Health. [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

-

Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]

-

NF-κB. Wikipedia. [Link]

-

5-HT1A receptor. Wikipedia. [Link]

-

Guideline for anticancer assays in cells. ResearchGate. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

-

Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

-

Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]

-

NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. [Link]

-

ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Semantic Scholar. [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

-

The Histamine H3 Receptor: Structure, Pharmacology, and Function. PubMed. [Link]

-

What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers. [Link]

-

Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. PubMed Central. [Link]

-

The 5-HT1A receptor: Signaling to behavior. PubMed. [Link]

-

Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

-

Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. PubMed Central. [Link]

-

The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. [Link]

-

Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

-

Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. PubMed. [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

ADME of Biologics-What Have We Learned from Small Molecules? ResearchGate. [Link]

-

Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... ResearchGate. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

-

Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

Video: NF-kB-dependent Signaling Pathway. JoVE. [Link]

-

Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. [Link]

-

What is ADME and how does it fit into drug development? BioIVT. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 5. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 12. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. woah.org [woah.org]

- 19. apec.org [apec.org]

- 20. microbenotes.com [microbenotes.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NF-κB - Wikipedia [en.wikipedia.org]

- 26. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 27. youtube.com [youtube.com]

- 28. Video: NF-kB-dependent Signaling Pathway [jove.com]

- 29. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. jkb.ub.ac.id [jkb.ub.ac.id]

- 32. researchgate.net [researchgate.net]

- 33. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 35. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. clinicalpub.com [clinicalpub.com]

- 37. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 38. researchgate.net [researchgate.net]

- 39. bioivt.com [bioivt.com]

In silico screening of Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride analogs

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Focus: GPCR-Targeted Ligand Design & Virtual Screening Workflows

Executive Summary: The Thiophene-Piperazine Privilege

The Piperazin-1-yl-thiophen-2-yl-methanone core (CAS 99580-45-7) represents a "privileged scaffold" in medicinal chemistry. This moiety combines the pharmacokinetic superiority of the piperazine ring—known for enhancing solubility and bioavailability—with the bioisosteric properties of the thiophene ring, which mimics phenyl groups while offering unique electronic distributions (electron-rich sulfur).

This guide details a rigorous in silico screening protocol for analogs of this scaffold. While literature identifies activity against kinases (e.g., PARP, CDK) and Histamine H3 receptors, this guide focuses on the scaffold's most documented high-affinity target class: Serotonin 5-HT1A Receptors . We present a self-validating workflow from combinatorial library design to Molecular Dynamics (MD) validation, addressing specific liabilities such as hERG inhibition and thiophene metabolic activation.

Computational Library Design

Scaffold Definition & Enumeration

To screen effectively, we must move beyond the single molecule to a focused library. The core structure allows for divergent synthesis at two primary vectors: the N4-piperazine nitrogen (Vector A) and the C5-thiophene position (Vector B).

Reaction-Based Enumeration Strategy:

-

Core: Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride.[1][2][3]

-

Vector A (N-Alkylation/Acylation): Introduction of aryl-alkyl chains to target the hydrophobic pockets of GPCRs (e.g., the orthosteric binding site).

-

Vector B (C-H Activation/Halogenation): Tuning electronic properties to modulate metabolic stability.

Table 1: Library Enumeration Parameters